molecular formula C18H26N6O6 B15094314 acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B15094314
M. Wt: 422.4 g/mol
InChI Key: UFDPEOAOBPUWFB-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining acetic acid with a structurally complex amide backbone. Its core features include:

  • Imidazole substituent: A 1H-imidazol-5-yl group, which may contribute to metal coordination or acid-base reactivity .

Properties

IUPAC Name

acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4.C2H4O2/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;1-2(3)4/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPEOAOBPUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as the pyrrolidine and imidazole derivatives. These components are then coupled through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

Biologically, the compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole moiety, which is known to interact with various biological targets .

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[2-(1-Benzyl-5-Oxopyrrolidin-3-yl)-1H-Benzimidazol-1-yl]-N-Isopropylacetamide ()
Property Target Compound 2-[2-(1-Benzyl-5-Oxopyrrolidin-3-yl)-...-Acetamide
Molecular Formula C₂₀H₂₆N₆O₆ (derived from IUPAC name) C₂₄H₂₈N₄O₃
Key Functional Groups Imidazole, pyrrolidinone, carbamoyl, acetic acid Benzimidazole, benzyl, isopropyl
Potential Bioactivity Hypothesized protease inhibition (imidazole and carbamoyl motifs) Likely kinase inhibition (benzimidazole scaffold)
Solubility Higher polarity (acetic acid and imidazole) Lower polarity (benzyl and isopropyl groups)

Structural Insights :

  • The target compound’s imidazole group replaces the benzimidazole in ’s compound, which may alter target specificity (e.g., favoring histamine receptors over kinases) .
NAG (5-Oxo-L-Prolyl-L-Histidyl-L-Tryptophyl-L-Seryl-L-Tyrosyl-...) ()
Property Target Compound NAG Peptide
Backbone Complexity Single-chain amide with cyclic pyrrolidinones Multi-residue peptide with aromatic and polar side chains
Functional Diversity Limited to imidazole and carbamoyl groups Diverse (indole, hydroxyl, naphthyl, guanidino)
Potential Applications Small-molecule drug candidate Macromolecular therapeutic (e.g., hormone analog)

Key Differences :

  • The target compound’s small-molecule design allows for easier synthesis and modification compared to NAG’s peptide complexity .
  • NAG’s multiple charged residues (e.g., arginine, tyrosine) suggest broader interaction capabilities, whereas the target compound’s activity may rely on localized hydrogen bonding via imidazole and carbamoyl groups .
Table 1: Structural and Functional Comparison
Compound Molecular Weight Key Features Hypothesized Targets
Target Compound ~470.5 g/mol Imidazole, acetic acid, dual pyrrolidinone Proteases, metal-dependent enzymes
2-[2-(1-Benzyl-5-Oxopyrrolidin-3-yl)-...-Acetamide 428.5 g/mol Benzimidazole, benzyl Kinases, GPCRs
NAG () ~1200 g/mol Multi-residue peptide, indole, naphthyl Hormone receptors, antibodies
Critical Analysis:
  • Synthetic Accessibility: The target compound’s structure may require advanced cyclization techniques, similar to those used for pyrrolidinone derivatives in .

Biological Activity

The compound acetic acid; N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide, often referred to as a complex derivative of acetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's IUPAC name suggests a complex structure incorporating multiple functional groups, which may contribute to its biological activity. The presence of both pyrrolidine and imidazole rings indicates potential interactions with biological targets such as enzymes or receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to acetic acid derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated against a panel of 60 cancer cell lines using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The results indicated variable growth inhibition across different cancer types, with some lines showing over 90% growth inhibition at concentrations around 10 µM .

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74
Average Growth104.68

These findings suggest that the compound may influence cell cycle dynamics, potentially inducing apoptosis in sensitive cancer cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that it may inhibit specific enzymes involved in cancer proliferation pathways, similar to other known inhibitors targeting the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammation and tumorigenesis .

Study on Inhibition of mPGES-1

A study focusing on acetic acid derivatives revealed their potential as mPGES-1 inhibitors. This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory diseases and cancers. The inhibition of mPGES-1 by these compounds could lead to reduced levels of PGE2, thereby mitigating inflammation and possibly affecting tumor growth .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of the compound. Animal models treated with similar acetic acid derivatives have demonstrated reduced tumor burden and improved survival rates when compared to control groups. These studies underscore the need for further exploration into dosage optimization and long-term effects.

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